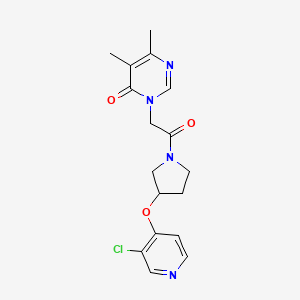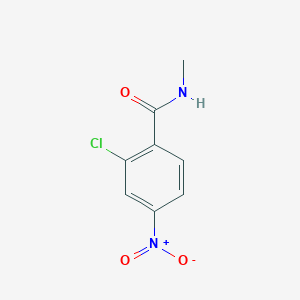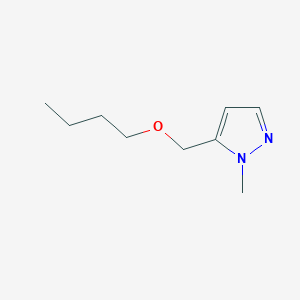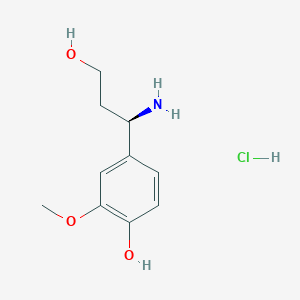
3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that contains multiple functional groups, including pyrrolidine, chloropyridine, and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves a series of stepwise reactions including nucleophilic substitution, coupling reactions, and cyclization steps. For instance:
Nucleophilic Substitution: A suitable starting material, such as a pyrimidinone derivative, might react with a chloropyridine in the presence of a base to introduce the chloropyridinyl group.
Coupling Reaction:
Industrial Production Methods: The large-scale synthesis might involve optimization of these reactions to achieve higher yields and purities. This could include using more efficient catalysts, optimizing reaction times and temperatures, and employing advanced purification techniques like chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound could undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: The carbonyl group in the structure could be reduced to an alcohol under reducing conditions using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine ring allows for nucleophilic aromatic substitution reactions, potentially leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.
Major Products: These reactions can lead to a variety of derivatives, each with potentially different biological activities or material properties, including N-oxides, alcohols, and various substituted chloropyridines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules.
As a reagent for testing new reaction conditions or catalysts.
Biology
Potential as a ligand in biochemical assays.
It can interact with specific proteins or nucleic acids due to its heterocyclic structure.
Medicine
Exploration as a lead compound for drug development.
Evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry
Application in the development of new materials with specific properties.
Potential usage in the formulation of agrochemicals or specialty chemicals.
Mechanism of Action
The detailed mechanism of action for this compound would depend on its specific interactions in biological or chemical systems. Generally, the molecular structure allows it to interact with various biological targets:
Molecular Targets: Proteins, enzymes, or DNA.
Pathways Involved: Binding to active sites, inhibiting or modulating enzyme activity, or intercalating into DNA.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other compounds with similar structures, such as those containing pyrimidinone or chloropyridine, 3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one might exhibit unique reactivity and biological activity due to the combination of its functional groups and steric effects.
Similar Compounds
3-(2-(3-((3-bromopyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one: Where the chlorine atom is replaced with a bromine atom, showing different reactivity.
3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-2-amine: Modification of the pyrimidinone ring to an amine, altering its binding properties.
This unique combination of properties and reactivity potential makes this compound a compound of significant interest for future research and application development.
Properties
IUPAC Name |
3-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-11-12(2)20-10-22(17(11)24)9-16(23)21-6-4-13(8-21)25-15-3-5-19-7-14(15)18/h3,5,7,10,13H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXBQSZWUQZJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)






![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)

![N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2531722.png)
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2531725.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2531726.png)
![1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B2531727.png)
